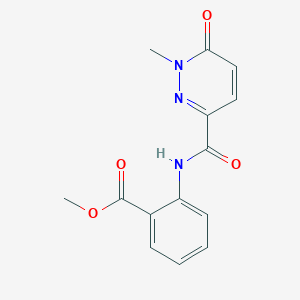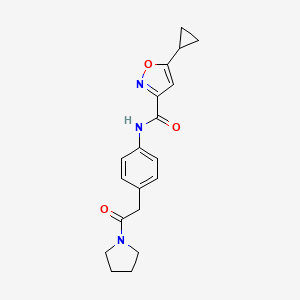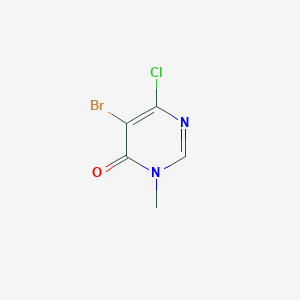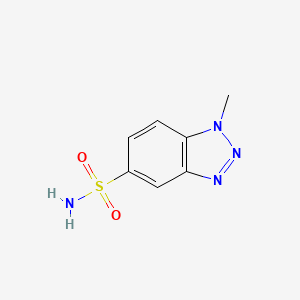![molecular formula C15H14N2OS2 B2985119 5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 885525-67-7](/img/structure/B2985119.png)
5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial in the synthesis of DNA, RNA, and many bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and LCMS . For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the reaction conditions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the yield can be determined using gravimetric analysis .Applications De Recherche Scientifique
- The pyridopyrimidine moiety is present in relevant drugs and has been studied extensively for its biological potential . Researchers have explored its activity against various therapeutic targets, including cancer, inflammation, and infectious diseases.
- Some derivatives of this compound have demonstrated substantial antiviral activity . Further research in this area could lead to novel antiviral agents.
- Pyridopyrimidines are part of bicyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These structures have unique chemistry and biological significance .
Biological Activity and Therapeutic Targets
Antiviral Activity
Bicyclic Systems
In Silico ADMET Study
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities. For instance, similar compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Therefore, this compound could potentially be explored for similar activities in future studies.
Mécanisme D'action
Target of Action
Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target enzymes such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted, leading to cell death .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides. This disruption can lead to the cessation of DNA and RNA synthesis, thereby inhibiting cell growth and proliferation .
Result of Action
The inhibition of DHFR and subsequent disruption of nucleotide synthesis can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell growth and proliferation, such as cancer.
Propriétés
IUPAC Name |
5-phenyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9(2)17-14(18)12-11(10-6-4-3-5-7-10)8-20-13(12)16-15(17)19/h3-9H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSOZDIRAREZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)
methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)





![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)